

BMS-247243: A Technical Overview of its Activity Against Gram-Positive Bacteria

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Compound of Interest

Compound Name: BMS-247243

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Introduction

BMS-247243 is a novel cephalosporin with potent activity primarily directed against Gram-positive bacteria, including challenging methicillin-resistant staphylococci.^{[1][2][3]} Its unique structural features, particularly at the C-7 and C-3 side chains, contribute to its enhanced efficacy.^[4] Notably, a dichloro group at C-7 imparts the lipophilicity necessary for robust anti-MRSA activity.^[4] This technical guide provides a comprehensive summary of the available data on **BMS-247243**, focusing on its in vitro and in vivo activity, mechanism of action, and the experimental protocols used for its evaluation.

In Vitro Activity

The in vitro efficacy of **BMS-247243** has been extensively evaluated against a broad range of Gram-positive organisms. Minimum Inhibitory Concentration (MIC) values, determined by the NCCLS-recommended agar dilution method, demonstrate its potent activity.^{[1][4]}

Table 1: In Vitro Activity of BMS-247243 against Staphylococci

| Organism | Resistance Profile | No. of Strains | MIC90 (µg/mL) |
|------------------------------|------------------------------|--|---------------|
| Staphylococcus aureus | Methicillin-Susceptible (MS) | - | ≤0.25 - 1 |
| Methicillin-Resistant (MRSA) | - | 4 | |
| β-lactamase-producing | - | Fourfold higher than non-producing strains | |
| Staphylococcus epidermidis | Methicillin-Resistant (MR) | - | 2 |
| Staphylococcus haemolyticus | Methicillin-Resistant (MR) | - | 8 |

Data sourced from multiple studies.[\[4\]](#)[\[5\]](#)

Table 2: In Vitro Activity of BMS-247243 against Streptococci and other Gram-Positive Bacteria

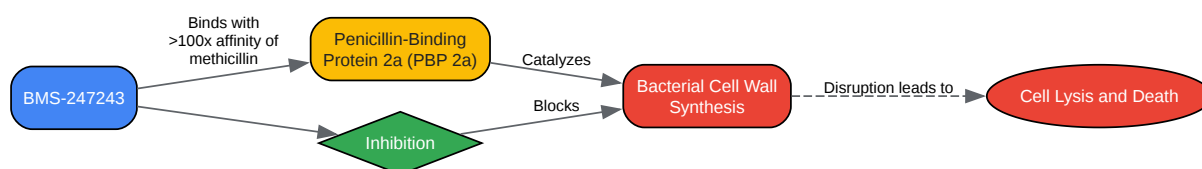
| Organism | Resistance Profile | MIC90 (µg/mL) | Comparator MIC90 (µg/mL) |
|--|------------------------------------|---|---|
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.03 - 0.06 | Cefotaxime: 0.03 - 0.06 Ceftriaxone: 0.03 - 0.06 |
| Penicillin-Intermediate | 0.1 - 0.5 | Cefotaxime: 0.1 - 0.5 Ceftriaxone: 0.1 - 0.5 | |
| Penicillin-Resistant | ~2 | Cefotaxime: ~2 Ceftriaxone: ~2 | |
| Viridans group streptococci | Penicillin MICs ≤1 µg/mL | ≤1 | Cefotaxime: ≤1 Ceftriaxone: ≤1 |
| Penicillin MICs ≥2 µg/mL | ≥2 | Cefotaxime: ≥2 Ceftriaxone: ≥2 | |
| Enterococcus faecalis | - | Inhibits | - |
| Enterococcus faecium | - | Does not inhibit | - |
| Peptostreptococcus spp. | - | Active | - |
| Propionibacterium acnes | - | Active | - |
| Clostridium spp. | - | Less active | - |
| Micrococcus spp. | - | Active | - |
| Listeria monocytogenes | - | Active | - |
| Pediococcus, Leuconostoc, Lactobacillus spp. | Intrinsically vancomycin-resistant | Active | - |

Data sourced from multiple studies.[\[1\]](#)[\[3\]](#)

BMS-247243 demonstrates bactericidal activity, killing MRSA approximately twice as fast as vancomycin in time-kill analyses.[4][5][6] Its efficacy against MRSA is minimally impacted by inoculum size, prolonged incubation, or the addition of salt to the testing medium.[4]

Mechanism of Action

The primary mechanism of action of **BMS-247243**, like other β -lactam antibiotics, is the inhibition of bacterial cell wall synthesis. Its enhanced activity against methicillin-resistant staphylococci is attributed to its high affinity for Penicillin-Binding Protein 2a (PBP 2a), the enzyme responsible for methicillin resistance.[1][4][5] The affinity of **BMS-247243** for PBP 2a is over 100-fold greater than that of methicillin or cefotaxime.[4][5][6]



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Caption: Mechanism of **BMS-247243** action against MRSA.

In Vivo Efficacy

The promising in vitro activity of **BMS-247243** translates to significant efficacy in animal models of infection.

Neutropenic Murine Thigh Infection Model

In a neutropenic murine thigh infection model, **BMS-247243** was effective in sterilizing the infected thighs of mice within 24 hours.[3]

Rabbit Endocarditis Model

BMS-247243 has also demonstrated efficacy in a rabbit endocarditis model involving MRSA strains.[4][6]

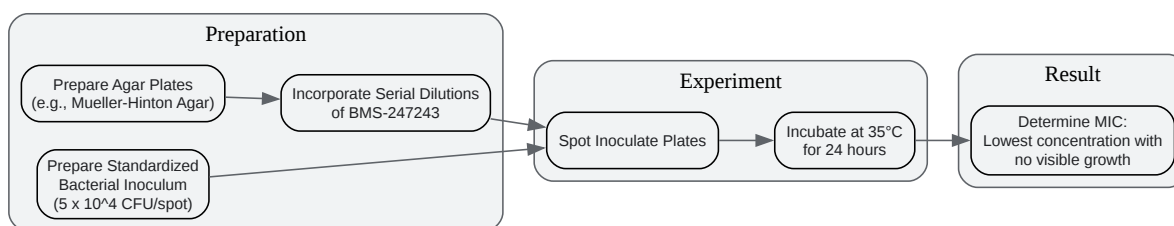
Lung Infection Model

In a lung infection model using three strains of *S. pneumoniae* with varying penicillin susceptibility, **BMS-247243** showed comparable efficacy to ceftriaxone.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the NCCLS-recommended agar dilution method.[1][4]



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Caption: Workflow for MIC determination by agar dilution.

Key Parameters:

- Method: NCCLS-recommended agar dilution.[1][4]
- Test Medium: Mueller-Hinton Agar (MHA). For staphylococci, MHA was supplemented with 2% NaCl for β -lactams.[4] For streptococci and other fastidious organisms, MHA was supplemented with 5% defibrinated sheep blood.[3]
- Inoculum: 5 x 10⁴ CFU/spot.[4]
- Incubation: 35°C for 24 hours.[4]
- Endpoint: The lowest drug concentration that inhibited all visible growth.[4]

Time-Kill Analysis

Bactericidal activity was further assessed using time-kill assays.

Key Parameters:

- Medium: Mueller-Hinton Broth (MHB), supplemented with 2% NaCl for MRSA.[4]
- Inoculum: Logarithmic phase cells at approximately 5×10^5 CFU/mL.[4]
- Sampling: Aliquots were removed at various time points (e.g., 0, 2, 4, 6, 7, and 24 hours) for viable count determination on MHA plates.[6]
- Endpoint: The rate of bacterial killing over time at different multiples of the MIC.[4]

Animal Infection Models

- Neutropenic Murine Thigh Infection Model: This model is used to assess the in vivo efficacy of antimicrobial agents in an immunocompromised host.
- Rabbit Endocarditis Model: This model is employed to evaluate the effectiveness of antibiotics in treating deep-seated infections.[6]
- Lung Infection Model: This model is utilized to determine the efficacy of drugs in treating respiratory tract infections.[3]

Conclusion

BMS-247243 is a potent cephalosporin with a spectrum of activity primarily targeting Gram-positive bacteria. Its excellent in vitro activity against methicillin-resistant staphylococci, penicillin-resistant pneumococci, and other significant Gram-positive pathogens, coupled with its demonstrated in vivo efficacy, underscores its potential as a valuable therapeutic agent for infections caused by these multidrug-resistant organisms.[4] The high affinity for PBP 2a provides a clear mechanistic basis for its enhanced activity against MRSA.[4][5][6] Further research and clinical development are warranted to fully elucidate its therapeutic role.

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